Benzyl Carbamate vs. tert‑Butyl Carbamate: Comparative Stability and Cleavage Orthogonality
The benzyl carbamate (Cbz) protecting group on this compound offers distinct cleavage orthogonality compared to the widely used tert‑butyl carbamate (Boc) analog. The Cbz group is cleaved by hydrogenolysis (H₂, Pd/C) or strong acids (HBr/AcOH), while the Boc group is cleaved by mild acids (TFA, HCl/dioxane) [1]. This differential sensitivity enables selective deprotection in complex, multi‑step synthetic sequences where acid‑labile functionality must be preserved. The tert‑butyl analog (CAS 214964‑87‑1) lacks this orthogonal deprotection capability, making the Cbz‑protected compound the requisite choice for acid‑sensitive synthetic pathways .
| Evidence Dimension | Protecting group cleavage orthogonality |
|---|---|
| Target Compound Data | Cleaved by hydrogenolysis (H₂, Pd/C) or HBr/AcOH |
| Comparator Or Baseline | tert-Butyl N-[2-(3-bromophenyl)propan-2-yl]carbamate (CAS 214964-87-1): Cleaved by TFA or HCl/dioxane |
| Quantified Difference | Orthogonal cleavage conditions: hydrogenation vs. acidolysis |
| Conditions | Standard peptide/organic synthesis protecting group protocols |
Why This Matters
Enables selective, sequential deprotection in multi‑step syntheses where acid‑sensitive groups cannot tolerate Boc cleavage conditions.
- [1] Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, NJ, 2007; pp 696-707. View Source
